![molecular formula C30H30N2O6 B2405900 N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866590-27-4](/img/structure/B2405900.png)
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H30N2O6 and its molecular weight is 514.578. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Structural Aspects and Properties of Salt and Inclusion Compounds : Research on structurally related isoquinoline derivatives has revealed the significance of their interactions with mineral acids, leading to the formation of gels and crystalline solids. These interactions are influenced by the structural aspects of the amide-containing isoquinoline derivatives. For example, the formation of host–guest complexes with various compounds has been shown to significantly enhance fluorescence emission, a property that could be leveraged in the development of fluorescent markers or probes in biological systems (Karmakar, Sarma, & Baruah, 2007).
Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes : The synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) complexes have demonstrated significant antioxidant activity. These findings suggest potential applications in the development of antioxidant agents, contributing to the broader research on combating oxidative stress-related diseases (Chkirate et al., 2019).
Pharmacological Studies
Synthesis and Pharmacological Studies : The creation of novel compounds through the synthesis of phthalimidoxy substituted quinoline derivatives shows promise in the exploration of biological activities, including potential therapeutic applications. Such research lays the groundwork for the discovery of new drugs and the investigation of their mechanisms of action (Bhambi et al., 2010).
Metabolic Studies
Comparative Metabolism of Chloroacetamide Herbicides : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offer insights into the enzymatic pathways involved in their biotransformation. Understanding these pathways is crucial for assessing the toxicological profiles of these compounds and related structures, thus informing safety evaluations and regulatory decisions (Coleman et al., 2000).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(18-28(33)31-21-11-13-22(14-12-21)38-6-2)25-16-27(37-4)26(36-3)15-23(25)30(24)35/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKELBHJYVDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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